5-Pyridin-4-YL-oxazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

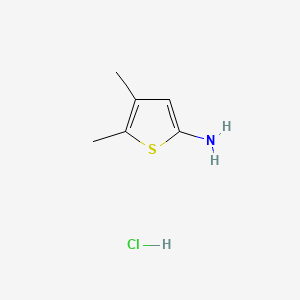

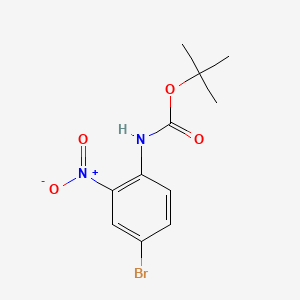

5-Pyridin-4-YL-oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Molecular Structure Analysis

The molecular structure of 5-Pyridin-4-YL-oxazole-2-carboxylic acid consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The exact molecular weight and other specific details could not be found in the available resources.Physical And Chemical Properties Analysis

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., could not be found in the available resources.Scientific Research Applications

Anticancer Activity

Oxazole derivatives have been studied for their potential anticancer properties. A recent study has shown that certain compounds exhibit moderate effects primarily on renal cancer cell lines .

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold, which is structurally related to oxazole compounds, is known to be a potent kinase inhibitor. These inhibitors are active against diverse molecular targets and are used in the treatment of various diseases .

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds with an oxazole structure have been identified as inhibitors of VEGFR-2, which plays a significant role in angiogenesis and cancer progression .

Antioxidant Properties

Oxazole derivatives have been designed to combine aldose reductase inhibition with antioxidant action, making them potential candidates for antioxidative therapy .

Antiviral Agents

The oxazole scaffold is also used in the development of antiviral agents due to its pharmacophore properties .

Immunomodulatory Effects

Some oxazole derivatives exhibit immunosuppressive effects, which can be leveraged in the treatment of autoimmune diseases and organ transplantation .

Antidiabetic Activity

Specific oxazole derivatives have shown considerable inhibition of DPP-IV, an enzyme involved in glucose metabolism, indicating potential antidiabetic activity .

Antitubercular Activity

Oxazole compounds have been synthesized and evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis, showing promise as potential treatments for tuberculosis .

Safety and Hazards

Mechanism of Action

Target of Action

Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Oxazole derivatives have been associated with a broad spectrum of biological activities, implying that they may impact multiple biochemical pathways .

Result of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZAUOQHJVVJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)